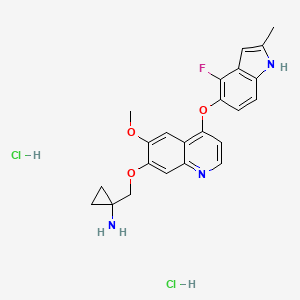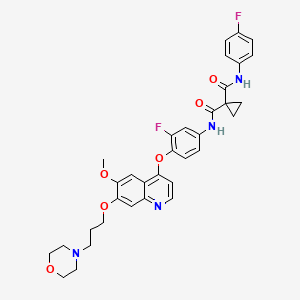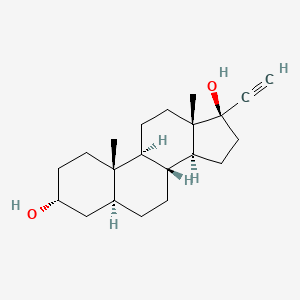![molecular formula C22H29FN6 B612134 1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine CAS No. 1350547-65-7](/img/structure/B612134.png)
1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UNC569 is a potent inhibitor of the TAM family receptor tyrosine kinases Mer, Axl, and Tyro3 (IC50s = 2.9, 37, and 48 nM, respectively). It has antiproliferative activity in vitro against acute lymphoblastic leukemia (ALL) cells (IC50s = 0.5 and 1.2 μM for 697 and Jurkat cell lines, respectively) and inhibits Mer phosphorylation (IC50s = 141 and 193 nM in 697 and Jurkat cell lines, respectively). UNC569 activates Akt and ERK1/2 phosphorylation, induces apoptosis, and sensitizes ALL cells to etoposide and methotrexate. In vivo, UNC569 (4 μM) decreases tumor burden by 47.8% relative to vehicle controls in human MYC transgenic zebrafish. UNC569 (10 mg/kg) delays leukemia onset, reduces CNS infiltration, and prolongs survival of mice implanted with patient-derived Mer-expressing ALL primary cells.
UNC569 is a novel small-molecule MER inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo. UNC569 is the first small-molecule Mer inhibitor. UNC569 inhibited Mer activation and downstream signaling through ERK1/2 and AKT. Treatment with UNC569 reduced proliferation/survival in liquid culture, decreased colony formation in methylcellulose/soft agar, and increased sensitivity to cytotoxic chemotherapies. Mer receptor tyrosine kinase is ectopically expressed in ALL patient samples and cell lines.
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Lymphoblastic Leukemia (ALL)
UNC569 is a novel small molecule Mer inhibitor that has shown efficacy in the treatment of ALL . It has been found to inhibit Mer receptor tyrosine kinase (RTK), which is ectopically expressed in ALL cell lines and patient samples . Inhibition of Mer expression reduces pro-survival signaling, increases chemosensitivity, and delays the development of leukemia in vivo .
Inhibition of Mer Kinase Activity
UNC569 has potent activity against Mer RTK, with an IC50 value of 2.9 nM . In cell-based assays, UNC569 inhibited the accumulation of phospho-Mer in ALL cell lines .
Inhibition of Downstream Signaling
Treatment with UNC569 resulted in the inhibition of phosphorylation of Erk1/2 and Akt, which are downstream signaling pathways of Mer .
Anti-leukemia Activity
UNC569 has demonstrated anti-leukemia activity in both short-term (MTT) and long-term (colony-formation) assays . It has been found to reduce proliferation/survival in liquid culture and decrease colony formation in methylcellulose/soft agar .
Increased Chemosensitivity
UNC569 has been found to increase the sensitivity of ALL cells to cytotoxic chemotherapies . This suggests that UNC569 could potentially be used in combination with other chemotherapeutic agents to enhance their efficacy.
In Vivo Efficacy
UNC569 has shown efficacy in vivo, in a luciferase-expressing ALL xenograft model in NOD scid gamma (NSG) mice . Treatment with UNC569 resulted in a significant reduction in tumor burden compared with vehicle- and mock-treated mice .
Potential Application in Other Cancers
While the primary focus of research on UNC569 has been in the context of ALL, the compound’s mechanism of action suggests potential applicability in other cancers where Mer is abnormally expressed . For example, Mer is also abnormally expressed in atypical teratoid/rhabdoid tumors (AT/RT), providing a rationale for targeting Mer as a therapeutic strategy .
Future Development
The data support further development of Mer inhibitors like UNC569 as effective therapies in ALL and potentially other cancers . The compound represents a promising new class of targeted therapies that could complement existing chemotherapeutic regimens and improve patient outcomes .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as UNC569, is the Mer receptor tyrosine kinase (Mer RTK) . Mer RTK is ectopically expressed in acute lymphoblastic leukemia (ALL) cell lines and patient samples . Inhibition of Mer expression reduces pro-survival signaling, increases chemosensitivity, and delays the development of leukemia in vivo .
Mode of Action
UNC569 is a potent inhibitor of Mer RTK, with an IC50 value of 2.9 nM . It inhibits the accumulation of the active phosphorylated form of Mer in ALL cell lines . This inhibition results in a decrease in pro-survival signaling and an increase in chemosensitivity .
Biochemical Pathways
UNC569 inhibits the activation of Mer and downstream signaling, including the PI3K/AKT and MAPK/ERK pathways . These pathways are involved in cell growth, proliferation, and survival . By inhibiting these pathways, UNC569 may influence oncogenic processes.
Result of Action
Treatment with UNC569 results in reduced proliferation/survival in liquid culture, decreased colony formation in methylcellulose/soft agar, and increased sensitivity to cytotoxic chemotherapies . In a transgenic zebrafish model of T-ALL, treatment with UNC569 resulted in more than a 50% reduction in tumor burden compared with vehicle- and mock-treated fish .
Eigenschaften
IUPAC Name |
1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEBRHQLRGFBNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)


![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B612067.png)

![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)